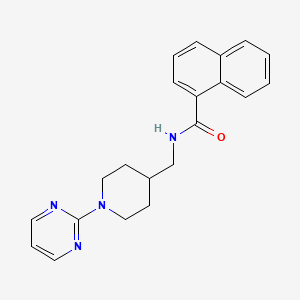

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide

Description

N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide is a synthetic organic compound featuring a piperidine core substituted at the 1-position with a pyrimidin-2-yl group and at the 4-position with a methyl-linked 1-naphthamide moiety. Its molecular formula is C₂₁H₂₁N₅O, with a molecular weight of 359.43 g/mol.

Properties

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c26-20(19-8-3-6-17-5-1-2-7-18(17)19)24-15-16-9-13-25(14-10-16)21-22-11-4-12-23-21/h1-8,11-12,16H,9-10,13-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVHOCOHRJVNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps. One common route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

Synthesis of the piperidine ring: The piperidine ring is often synthesized via cyclization reactions.

Coupling of the pyrimidine and piperidine rings: This step involves the formation of a bond between the pyrimidine and piperidine rings, often using a coupling reagent.

Attachment of the naphthamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield naphthols.

Scientific Research Applications

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Biology: It is investigated for its potential effects on biological systems, including its role as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide, a comparison is made with three pharmacologically relevant analogs from the evidence: 2'-fluoroortho-fluorofentanyl , 4'-methyl acetyl fentanyl , and goxalapladib . Key structural and functional differences are summarized below:

Key Observations :

Piperidine Substitution Patterns: The target compound’s pyrimidin-2-yl group at the piperidine 1-position contrasts with the phenethyl substituents in fentanyl analogs . Pyrimidine’s nitrogen atoms may facilitate interactions with polar residues in target proteins, whereas phenethyl groups in fentanyls prioritize hydrophobic receptor binding.

Aromatic Systems and Pharmacological Effects :

- The 1-naphthamide moiety in the target compound differs from naphthyridine in goxalapladib . Naphthamide’s fused benzene rings enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility. Goxalapladib’s naphthyridine and trifluoromethyl biphenyl groups, however, optimize both stability and target engagement in atherosclerosis pathways.

Therapeutic Implications: Fentanyl analogs prioritize opioid receptor agonism via compact, flexible amide substituents , whereas the target compound’s rigid aromatic systems may favor enzyme inhibition (e.g., kinases) or allosteric modulation.

Research Findings and Hypotheses

While direct pharmacological data for this compound are unavailable, insights can be extrapolated:

- Binding Affinity: Pyrimidine’s hydrogen-bonding capacity may mimic adenosine or nicotinamide cofactors, suggesting kinase or protease inhibition.

- Metabolic Stability : The naphthamide group’s hydrophobicity may prolong half-life but necessitate formulation adjustments to mitigate solubility challenges.

- Safety Profile : Reduced similarity to fentanyl analogs’ opioid pharmacophore likely minimizes abuse liability .

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

This structure includes a naphthamide moiety linked to a piperidine ring substituted with a pyrimidine group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Receptor Binding : This compound has been shown to act on specific neurotransmitter receptors, notably the muscarinic acetylcholine receptors, which are implicated in neurological functions and disorders .

- Inhibition of Enzymatic Activity : It may also inhibit certain enzymes involved in cellular signaling pathways, contributing to its pharmacological effects against diseases such as cancer and neurodegenerative disorders .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves modulation of cell cycle regulators and apoptosis-related proteins .

- Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative conditions like Alzheimer's disease. Research indicates that it may protect neuronal cells from oxidative stress and excitotoxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antitumor Efficacy : In vitro studies demonstrated that concentrations as low as 10 µM significantly reduced the viability of human cancer cell lines, with IC50 values indicating potent anticancer properties. The compound was effective against both solid tumors and hematological malignancies .

Cell Line IC50 (µM) MCF7 (Breast Cancer) 8.5 A549 (Lung Cancer) 6.7 HeLa (Cervical Cancer) 5.9 - Neuroprotective Studies : In models of neurodegeneration, this compound exhibited significant neuroprotective effects by reducing markers of oxidative stress and inflammation in neuronal cells exposed to toxic agents .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggested favorable absorption and distribution profiles, with a half-life suitable for therapeutic applications. The compound showed high bioavailability in animal models .

Q & A

Q. What are the standard synthetic protocols for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1-naphthamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling a pyrimidine-containing piperidine derivative with a naphthamide moiety. For analogous piperidine-acetamide compounds, reactions often employ nucleophilic substitution or amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt). Intermediate purification via column chromatography and characterization by -NMR, -NMR, and LC-MS are standard. For example, PubChem reports LC-MS (m/z) and HPLC retention times for structurally similar compounds to confirm purity and identity .

Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR resolve piperidine and naphthamide moieties. X-ray crystallography (using SHELX software for refinement ) is ideal for absolute configuration determination. For analogs, PubChem provides computed InChI keys and SMILES strings for cross-validation with experimental data .

Q. How is the compound’s solubility and stability assessed in preclinical studies?

- Methodological Answer : Solubility is evaluated in polar (e.g., DMSO, PBS) and nonpolar solvents via shake-flask methods. Stability under physiological conditions (e.g., pH 7.4, 37°C) is monitored using HPLC over 24–72 hours. For related piperidine derivatives, PubChem lists logP values and molecular weight (276.37 g/mol for a similar compound) to predict solubility .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidine-naphthamide coupling step?

- Methodological Answer : Catalyst screening (e.g., Pd-based catalysts for heterocyclic coupling) and solvent optimization (e.g., DMF vs. THF) improve yields. For example, patent applications describe using microwave-assisted synthesis to enhance reaction efficiency for piperidine-containing compounds . Kinetic studies (e.g., varying temperature from 25°C to 80°C) and monitoring by TLC or LC-MS help identify optimal conditions .

Q. What strategies resolve contradictions between computational docking predictions and experimental binding assays?

- Methodological Answer : Discrepancies may arise from conformational flexibility or solvent effects. Molecular dynamics simulations (e.g., using AMBER or GROMACS) refine docking poses. Cross-validation with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) provides experimental binding constants. For example, studies on piperidine-based fentanyl analogs used SPR to validate computational models .

Q. How do researchers address regulatory challenges when studying structurally related controlled substances?

- Methodological Answer : Analog-specific SAR (structure-activity relationship) studies distinguish target compounds from scheduled derivatives (e.g., 4’-methyl acetyl fentanyl ). Compliance with DEA guidelines requires documentation of intended use, storage protocols, and disposal methods. Legal consultation is advised to navigate jurisdiction-specific regulations .

Q. What advanced crystallographic methods validate structural anomalies in polymorphic forms?

- Methodological Answer : High-resolution synchrotron X-ray diffraction detects polymorphic variations. SHELXL refinement and Hirshfeld surface analysis quantify intermolecular interactions. For example, a patent on piperidine-carboxamide polymorphs used PXRD and DSC to characterize crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.